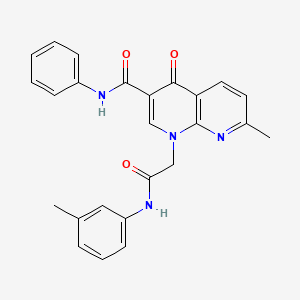
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases.
Mechanism of Action
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases. By inhibiting BET proteins, this compound can modulate gene expression and potentially treat diseases associated with BET dysregulation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BET proteins, leading to changes in gene expression and downstream effects on cellular processes. In animal models, this compound has been shown to reduce tumor growth and inflammation, indicating its potential therapeutic applications in cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide is its selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. Additionally, the cost and availability of this compound may limit its use in certain research settings.
Future Directions
There are several potential future directions for the research and development of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide. One area of focus is the identification of biomarkers that can predict patient response to this compound. Another direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, the combination of this compound with other therapies may enhance its therapeutic potential in certain diseases.
In conclusion, this compound is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its selectivity for BET proteins and its ability to modulate gene expression make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide involves several steps, including the preparation of 3-fluoro-4-bromoaniline, the formation of 3-fluoro-4-(morpholin-4-yl)aniline, and the coupling reaction of N-(1-cyanocyclopentyl)chloride with 3-fluoro-4-(morpholin-4-yl)aniline. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-(1-cyanocyclopentyl)-3-fluoro-4-(morpholin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-11-13(3-4-15(14)21-7-9-23-10-8-21)16(22)20-17(12-19)5-1-2-6-17/h3-4,11H,1-2,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOODKBUDMQROPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

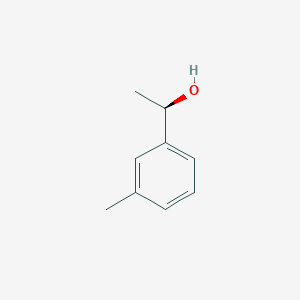
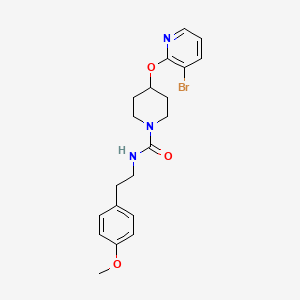
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
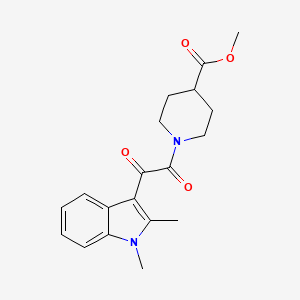
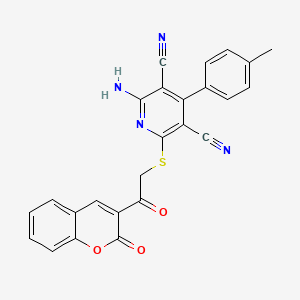

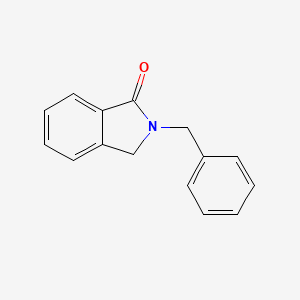
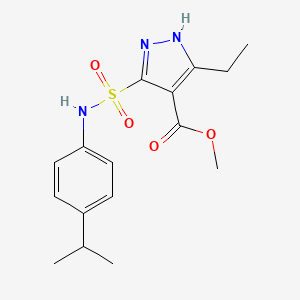
![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)
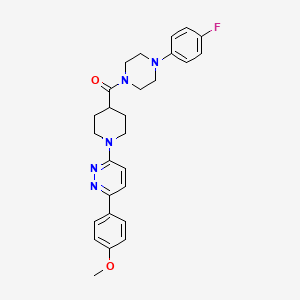


![2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
